molecular formula C13H17NO4 B1278568 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid CAS No. 231958-04-6

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid

Cat. No.: B1278568
CAS No.: 231958-04-6
M. Wt: 251.28 g/mol
InChI Key: ITZUJURBEZPZOD-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other complex organic transformations.

Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are widely used in peptide synthesis . Therefore, it can be inferred that the targets could be proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Boc-3-amino-4-methylbenzoic acid, like other Boc-protected amino acids, is used in peptide synthesis. The Boc group serves as a protective group for the amino function during the synthesis process . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Given its use in peptide synthesis, it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and modification .

Pharmacokinetics

It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and excreted following their role in peptide formation .

Result of Action

The molecular and cellular effects of Boc-3-amino-4-methylbenzoic acid’s action are likely related to its role in peptide synthesis. By protecting the amino function during synthesis, Boc-3-amino-4-methylbenzoic acid allows for the formation of peptides without unwanted side reactions . This can lead to the successful synthesis of the desired peptide.

Action Environment

The action of Boc-3-amino-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Additionally, the Boc group is stable towards most nucleophiles and bases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

    Oxidation: Potassium permanganate.

    Reduction: Sodium borohydride.

    Coupling: Palladium catalysts, boron reagents.

Major Products Formed

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid is unique due to the stability of the Boc group under a variety of reaction conditions and its ease of removal using mild acidic conditions. This makes it a preferred choice for protecting amino groups in complex organic syntheses .

Properties

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZUJURBEZPZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442829
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231958-04-6
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid
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